Cytidine 5'-monophosphate sodium salt

Descripción general

Descripción

Synthesis Analysis

CMP-Na can be synthesized through enzymatic reactions or chemical methods. A notable reaction involves the phosphorylation of cytidine to form cytidine 5'-monophosphate, followed by the addition of sodium to create its sodium salt form. The process of creating CMP-Na can vary depending on the desired yield and purity, with methods being optimized for industrial or laboratory settings.

Molecular Structure Analysis

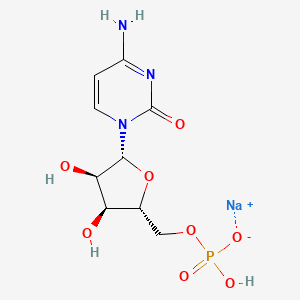

The molecular structure of hydrated sodium cytidine-5′-monophosphate reveals a complex with two independent anions, four cations, and multiple water molecules, crystallizing in the monoclinic space group P21 (Borodi et al., 2001). This intricate structure showcases the compound's ability to form stable hydrates, which is significant for its solubility and biological function.

Chemical Reactions and Properties

CMP-Na participates in several chemical reactions, notably in the formation of RNA strands during transcription. It acts as a substrate for RNA polymerase, linking with other nucleotides to form the RNA backbone. Additionally, CMP-Na can undergo phosphorylation to form cytidine diphosphate (CDP) and cytidine triphosphate (CTP), which are essential for lipid biosynthesis and energy transfer within cells.

Physical Properties Analysis

The physical properties of CMP-Na, including its solubility in water and stability under various conditions, are crucial for its biological functions. Its hydrated form demonstrates the importance of water molecules in maintaining the structural integrity and facilitating its interaction with biological molecules.

Chemical Properties Analysis

The chemical properties of CMP-Na, such as its reactivity with other nucleotides and its role in enzymatic reactions, underline its versatility in biochemical pathways. Studies on its interactions with metal ions and its incorporation into biomolecules provide insights into its functionality in cellular processes (Doneux & Fojt, 2009).

Aplicaciones Científicas De Investigación

Crystal Structure Analysis : CMP sodium salt crystallizes in a specific space group, and its structure has been analyzed for understanding molecular conformations (Borodi et al., 2001).

Molecular Interaction Studies : Research on the sodium salt of cytidine 2',3'-phosphate, which is related to CMP, has revealed details about nucleotide stacking and ribose ring conformations (Coulter & Greaves, 1970).

Chromatography and Separation Sciences : CMP sodium salt has been studied in ion-suppressing reverse-phase high-performance liquid chromatography (HPLC), contributing to advancements in the separation and analysis of nucleotides (Lee & Row, 2001).

Enzyme Activity and Inhibition Studies : CMP's effects on human serum sialyltransferase, an enzyme involved in glycoconjugate biosynthesis, have been explored, highlighting its potential in studying and possibly inhibiting this enzyme (Klohs et al., 1979).

Metal Ion Binding Studies : The interactions of CMP with metal ions like Tl+ have been investigated, offering insights into metal-nucleotide binding mechanisms (Nafissi et al., 1997).

Electrochemical and Spectroscopic Analysis : CMP's interaction with gold surfaces has been studied using in situ infrared spectroscopy and cyclic voltammetry, aiding in understanding nucleic acid components' adsorption mechanisms (Doneux & Fojt, 2009).

Food and Dairy Industry Analysis : CMP is analyzed in milk and infant formulas using liquid chromatography, demonstrating its importance in nutritional studies (Gill & Indyk, 2007).

Biosynthesis and Biotechnology Applications : Studies have focused on the efficient biosynthesis of CMP using enzymatic systems, highlighting its potential in industrial and pharmaceutical applications (Li et al., 2020).

Safety And Hazards

According to the safety data sheet, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Direcciones Futuras

Propiedades

IUPAC Name |

sodium;[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N3O8P.Na/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18;/h1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18);/q;+1/p-1/t4-,6-,7-,8-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJCAHIYEOVKFDR-IAIGYFSYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)[O-])O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)[O-])O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3NaO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cytidine 5'-monophosphate sodium salt | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[a]pyrido[1',2':1,2]imidazo[4,5-c]phenazine](/img/structure/B1143916.png)

![(E)-tert-Butyl 4-(hydroxyimino)spiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B1143927.png)